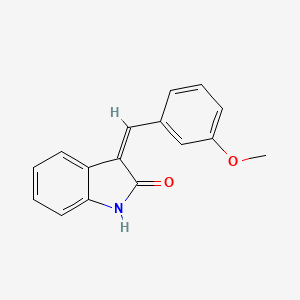

3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one” is a type of organic compound known as a Schiff base . Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they have been extensively used as ligands in the coordination chemistry of main group and transition metal ions .

Synthesis Analysis

While specific synthesis information for “this compound” was not found, Schiff bases are generally synthesized through a condensation reaction involving an amine and a carbonyl compound . For example, a novel Cu(II) complex based on a Schiff base obtained by the condensation of ortho-vanillin with gamma-aminobutyric acid was synthesized .

Molecular Structure Analysis

The molecular structure of Schiff bases and their complexes can be quite diverse. For instance, a Cu(II) complex based on a Schiff base was found to consist of a Cu(II) ion bound to two singly deprotonated Schiff base bridging ligands, forming a CuN2O4 chelation environment .

Chemical Reactions Analysis

Schiff bases can participate in various chemical reactions. For instance, reactions of 2-hydroxy-3-methoxybenzaldehyde with p-toluenesulfonyl hydrazide and 4-nitrosulfonyl hydrazide under classical heating led to the corresponding sulfonamide Schiff bases .

Applications De Recherche Scientifique

Synthesis and Characterization

- A study by Khan et al. (2015) involved the synthesis of novel complexes of a similar compound, 3-(2-(2-hydroxy-3-methoxybenzylidene)hydrazono)indolin-2-one, with Co+2, Ni+2, Cu+2, and Zn+2. These complexes demonstrated potent antimicrobial and antioxidant activities (Khan et al., 2015).

Crystal Structure and Molecular Docking

- Ivashchenko et al. (2019) developed a synthesis method for a structurally similar compound, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one. This study included crystal structure analysis and molecular docking, identifying the compound as a potential new inhibitor of hepatitis B (Ivashchenko et al., 2019).

Antimicrobial Activity

- Amr et al. (2016) synthesized a compound closely related to 3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one and evaluated its antimicrobial activity against various bacteria, comparing its effectiveness to standard antibiotics (Amr et al., 2016).

Anti-inflammatory and Antitumor Activities

- The synthesis and evaluation of compounds structurally similar to this compound have shown potential anti-inflammatory and antitumor activities, with some exhibiting dual inhibitory effects on prostaglandin and leukotriene synthesis (Ikuta et al., 1987). Additionally, Andreani et al. (2006) reported the design of anticancer compounds in this category, indicating a potential combination of different mechanisms of action (Andreani et al., 2006).

Orientations Futures

The future directions for research on “3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, Schiff bases and their complexes have shown promise in various fields, including as catalysts in biological systems, dyes, polymers, and bioactive agents in the pharmaceutical and medicinal fields .

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been shown to inhibit nitric oxide production related to inflammation, suppress the production of TNF-α and IL-6 in a concentration-dependent manner, and inhibit mRNA expression .

Biochemical Pathways

It’s known that some indole derivatives can significantly inhibit lipopolysaccharide (lps)-induced signal pathways such as the akt, mapk, and nf-κb signaling pathways .

Pharmacokinetics

It’s known that the e/z isomerization of 3-benzylideneindolin-2-ones, a class of compounds that includes 3-(3-methoxybenzylidene)indolin-2-one, can be influenced by factors such as solvents, temperature, and light sources .

Result of Action

It’s known that some indole derivatives can exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Analyse Biochimique

Biochemical Properties

3-(3-Methoxybenzylidene)indolin-2-one has been found to interact with acetylcholine esterase (AChE), an enzyme crucial for nerve function . This interaction suggests that 3-(3-Methoxybenzylidene)indolin-2-one could potentially influence biochemical reactions involving this enzyme.

Cellular Effects

In terms of cellular effects, 3-(3-Methoxybenzylidene)indolin-2-one has been shown to exhibit anti-inflammatory activity . It inhibits the production of nitric oxide, a molecule involved in inflammation, and suppresses the production of TNF-α and IL-6, two key cytokines in the inflammatory response .

Molecular Mechanism

The molecular mechanism of 3-(3-Methoxybenzylidene)indolin-2-one involves its interaction with AChE, where it acts as an inhibitor This inhibition could potentially alter gene expression and affect various cellular processes

Propriétés

IUPAC Name |

(3Z)-3-[(3-methoxyphenyl)methylidene]-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-19-12-6-4-5-11(9-12)10-14-13-7-2-3-8-15(13)17-16(14)18/h2-10H,1H3,(H,17,18)/b14-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRZFGCBDUQDNL-UVTDQMKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C2C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C\2/C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-[(2-chlorophenyl)sulfamoyl]anilino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2453719.png)

![2-(4-ethoxyphenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2453721.png)

![N-[(1R,2R)-2-Phenylcyclopentyl]oxirane-2-carboxamide](/img/structure/B2453722.png)

![3-(4-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2453725.png)

![6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2453730.png)

![N-(3,5-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2453731.png)

![(E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2453735.png)

![N-(2-ethoxyphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2453736.png)